Acankoreoside G
Description
Acankoreosides are lupane-type triterpenoid saponins primarily isolated from Acanthopanax species, such as A. gracilistylus and A. koreanum. These compounds are renowned for their anti-inflammatory, immunomodulatory, and neuroprotective properties . These compounds share a lupane skeleton modified with hydroxyl, carboxyl, and glycosyl groups, which critically influence their bioactivity .
Properties
Molecular Formula |
C48H76O19 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-8-formyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C48H76O19/c1-21(17-49)23-9-14-48(16-15-46(5)24(30(23)48)7-8-28-44(3)12-11-29(52)45(4,20-51)27(44)10-13-47(28,46)6)43(61)67-42-37(59)34(56)32(54)26(65-42)19-62-40-38(60)35(57)39(25(18-50)64-40)66-41-36(58)33(55)31(53)22(2)63-41/h20,22-42,49-50,52-60H,1,7-19H2,2-6H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
LFWHEKJQVQNDDN-SPDQVOHQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C=O)O)C)C(=C)CO)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C=O)O)C)C(=C)CO)O)O)O)CO)O)O)O |
Synonyms |
3alpha,30-dihydroxylup-23-al-20(29)-en-28-oic acid 28-O-(alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester acankoreoside G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Acankoreosides and Analogous Compounds
Structural Features
Acankoreosides differ in functional groups and glycosylation patterns. Key structural variations include:
- C-3 position: Often glycosylated with β-D-glucopyranosyl or glucuronopyranosyl groups .
- C-11 and C-23 positions : Hydroxyl (-OH), carboxyl (-COOH), or methyl ester groups modulate anti-inflammatory activity .
- C-28 position : Frequently esterified or glycosylated, affecting solubility and bioavailability .
Table 1: Structural Comparison of Selected Acankoreosides
Anti-Inflammatory Effects
- Acankoreoside A : Most potent inhibitor of TNF-α (IC₅₀: ~10 μM) and IL-1β in LPS-stimulated macrophages. Suppresses HMGB1 secretion and NF-κB activation .
- Acankoreoside B : Moderately inhibits TNF-α (IC₅₀: ~25 μM) but shows weaker HMGB1 suppression compared to A .
- Acankoreoside F: Inhibits NO (42%) and PGE2 (59%) production at 200 μM, likely via COX-2 suppression .
- Acankoreagenin : Comparable to Acankoreoside A in NF-κB inhibition but lacks glycosylation, reducing bioavailability .
Neuroprotective and Metabolic Effects
- Acankoreoside A : Reduces cerebral infarction volume in rats by 40–50% and brain edema .
- Acankoreoside J : Promotes hair growth by 30–35% in murine models via dermal papilla cell proliferation .
Table 2: Bioactivity Comparison
Functional Group Impact on Activity
- C-23 Modifications :
- Glycosylation : Glycosides (e.g., Acankoreoside A) exhibit better solubility and tissue penetration than aglycones (e.g., acankoreagenin) .
Q & A
Q. What are the standard methods for isolating Acankoreoside G from Acanthopanax gracilistylus?
- Methodological Answer : this compound is isolated via solvent extraction and chromatographic purification. The dried leaves are extracted with hot methanol, partitioned into ethyl acetate and n-butanol fractions, and further purified using silica gel columns with chloroform-methanol-water gradients. Key steps include recrystallization and HPLC validation (>98% purity) .
- Table 1: Extraction and Isolation Protocol
| Step | Solvent/Technique | Purpose | Yield/Purity |
|---|---|---|---|
| Initial extraction | Hot methanol (3×10 L) | Crude extract | 140 g residue |
| Partitioning | Ethyl acetate, n-butanol | Fractionate saponins | Ethyl acetate (42 g), n-butanol (58 g) |
| Silica gel column | Chloroform:methanol (10:1) | Purify compounds | Compound 1 (65 mg) |
| Reversed-phase column | MeOH:H₂O (5:5) | Final purification | This compound (440 mg) |
Q. How is the structure of this compound elucidated?
- Methodological Answer : Structural identification relies on spectral
- Mass spectrometry (MS) for molecular weight and fragmentation patterns.
- ¹H- and ¹³C-NMR to assign functional groups and stereochemistry (e.g., hydroxyl, carboxyl groups at C-3, C-23).
- Comparison with published data for lupane-type triterpenoids to confirm skeletal structure .
Q. What in vitro assays are used to assess this compound’s anti-inflammatory activity?
- Methodological Answer : Common assays include:
- Cytokine inhibition : Measurement of TNF-α and IL-1β levels in LPS-stimulated RAW 264.7 macrophages via ELISA.
- NF-κB pathway analysis : Luciferase reporter assays or Western blotting to evaluate suppression of NF-κB activation .
Advanced Research Questions
Q. How do structural modifications at C-23 influence this compound’s anti-inflammatory efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- C-23 functional groups : Anti-inflammatory potency follows -COOH > -CH₂OH > -CHO > -CH₃.
- Hypothesis testing : Synthesize analogs with varying C-23 groups and compare IC₅₀ values in cytokine suppression assays.
- Key finding : Acankoreoside A (C-23 -COOH) shows superior inhibition of TNF-α (IC₅₀ = 12.3 µM) vs. analogs .
Q. What molecular mechanisms underlie this compound’s inhibition of HMGB1 secretion?
- Methodological Answer : Mechanistic studies involve:
- siRNA knockdown : To confirm HMGB1’s role in inflammation.
- Pathway mapping : Use phospho-specific antibodies to assess NF-κB, MAPK, and PI3K/Akt pathways.
- Data contradiction tip : Reconcile discrepancies between LPS-induced vs. TNF-α-induced HMGB1 secretion models .
Q. How can researchers design rigorous in vivo studies to validate this compound’s therapeutic potential?
- Methodological Answer :
- Animal models : Use collagen-induced arthritis (CIA) in mice for rheumatoid arthritis applications.
- Dosage optimization : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to determine effective doses.
- Control groups : Include vehicle, positive control (e.g., dexamethasone), and sham-operated animals .
Q. What strategies resolve contradictions in bioactivity data across different extraction protocols?
- Methodological Answer :
- Standardize extraction : Compare yields and purity using HPLC across solvents (e.g., methanol vs. ethanol).
- Meta-analysis : Aggregate data from multiple studies to identify outliers or methodological biases (e.g., column chromatography vs. centrifugal partition chromatography) .
Methodological and Ethical Considerations
Q. How can researchers formulate high-quality hypotheses about this compound’s unknown pharmacological targets?
- Methodological Answer : Apply frameworks like PICO (Population: inflammatory cells; Intervention: this compound; Comparison: standard drugs; Outcome: cytokine reduction) and FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses. Use cheminformatics tools (e.g., molecular docking) to predict protein targets .
Q. What are best practices for ensuring reproducibility in this compound studies?
- Methodological Answer :
Q. How should researchers address ethical concerns in phytochemical studies involving rare plant species?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
